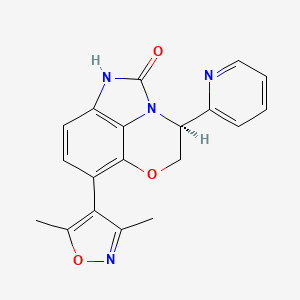

INCB054329

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

INCB054329 is a novel small-molecule inhibitor targeting bromodomain and extraterminal domain (BET) proteins, particularly BRD4, which play a crucial role in regulating gene expression associated with various cancers. This compound has been developed to provide therapeutic options in hematologic malignancies, including acute myeloid leukemia and multiple myeloma. Its unique structure differentiates it from other BET inhibitors, allowing it to effectively modulate oncogenic pathways and enhance the efficacy of existing therapies.

INCB054329 functions primarily through competitive inhibition of BET bromodomains. It binds to the acetyl-lysine recognition sites on these proteins, disrupting their interaction with chromatin and subsequently inhibiting the transcription of target genes involved in cancer progression. The specific binding affinities and kinetic parameters of INCB054329 have been assessed using various biochemical assays, including fluorescence polarization and AlphaScreen assays, demonstrating its potency against multiple BET bromodomains .

INCB054329 is primarily being investigated for its potential in treating hematologic malignancies. Its ability to inhibit BET proteins makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments for cancers like acute myeloid leukemia and multiple myeloma. Ongoing clinical trials are exploring its safety profile, optimal dosing strategies, and effectiveness in various patient populations .

Interaction studies have demonstrated that INCB054329 can enhance the effects of other anticancer agents. For instance, when used in combination with venetoclax, it has shown improved outcomes in reducing tumor burden in preclinical models without increasing hematologic toxicity. These studies suggest that INCB054329 may alter the pharmacodynamics of other drugs by modulating gene expression pathways critical for cancer cell survival .

Several compounds share structural or functional similarities with INCB054329. Here are a few notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| INCB057643 | BET inhibitor | Differentiated pharmacokinetic profile |

| JQ1 | BET inhibitor | First-in-class compound with established efficacy |

| OTX015 | BET inhibitor | Demonstrated activity in solid tumors |

INCB054329 is unique among these compounds due to its distinct structural characteristics that confer specific binding affinities and potentially reduced side effects compared to others like INCB057643. Additionally, its ability to synergize effectively with other therapeutic agents sets it apart as a promising candidate for combination therapies in oncology .

Fragment-to-Pharmacophore Design Strategy

The development of INCB054329 followed a systematic fragment-based drug design approach targeting the bromodomain and extraterminal domain proteins [1]. The compound represents a structurally distinct bromodomain and extraterminal domain inhibitor that emerged from strategic fragment-to-pharmacophore optimization [2]. The initial design strategy focused on identifying key pharmacophoric elements that could effectively mimic acetylated lysine interactions within the bromodomain binding pocket [1].

The fragment-based drug design methodology employed for INCB054329 began with the identification of small molecular fragments capable of binding to the acetyl-lysine recognition site [9]. This approach allowed researchers to explore diverse chemical space efficiently while maintaining focus on critical binding interactions [10]. The design strategy incorporated structural information from bromodomain crystal structures to guide the selection and optimization of fragment hits [9].

The core pharmacophore of INCB054329 was constructed around a pyrimidoindole scaffold that serves as an acetylated lysine mimetic [2] [20]. This scaffold was specifically chosen for its ability to form bidentate hydrogen bonding interactions with the conserved asparagine residue in the bromodomain binding pocket [12]. The 3,5-dimethylisoxazole moiety was incorporated as a key pharmacophoric element that occupies the acetyl-lysine binding site and forms critical hydrogen bonds with asparagine 140 [2] [21].

The fragment-to-pharmacophore strategy also involved optimization of interactions with the tryptophan-proline-phenylalanine shelf, a hydrophobic region critical for high-affinity bromodomain binding [25]. The pyridine substituent in INCB054329 was strategically positioned to engage with this shelf region while maintaining favorable binding geometry [21] [22]. This dual-interaction approach allowed the compound to achieve nanomolar potency against multiple bromodomain targets [7].

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of INCB054329 involves several key intermediates and reaction mechanisms that establish the complex pyrimidoindole core structure [12]. The convergent synthetic approach relies primarily on Suzuki-Miyaura cross-coupling reactions to construct the carbon-carbon bond between the pyrimidoindole moiety and substituted heterocyclic components [12].

The aryl bromide coupling partner is prepared through selective sulfonamidation reactions followed by nucleophilic substitution with various benzyl or alkyl bromides [12]. These transformations proceed under mild conditions and provide access to diverse substitution patterns on the aromatic ring system [12]. The Suzuki-Miyaura coupling reaction employs palladium-catalyzed conditions using bis(diphenylphosphino)ferrocene dichloropalladium complex as the catalyst with potassium phosphate as the base in dioxane-water solvent systems [12].

The final deprotection step utilizes trimethylsilyl chloride and sodium iodide under mild conditions to remove methyl ether protecting groups, generating the target compound in near-quantitative yields [12]. This synthetic sequence demonstrates excellent scalability and has been successfully implemented for gram-scale synthesis of related compounds [12].

Table 1: Key Synthetic Intermediates and Reaction Conditions

| Intermediate | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methylated precursor | N-methylation | Methyl iodide, 60% sodium hydride, dimethylformamide | 92 | [12] |

| Iodo-pyrimidoindole | Iodination | N-iodosuccinimide, dimethylformamide | 92 | [12] |

| Boronic ester | Lithiation-borylation | tert-Butyllithium, boronate ester, tetrahydrofuran | 65 | [12] |

| Aryl bromide | Suzuki coupling | Palladium catalyst, potassium phosphate, dioxane/water | 77-94 | [12] |

| Final product | Deprotection | Trimethylsilyl chloride, sodium iodide, acetonitrile/water | 82-96 | [12] |

Structure-Activity Relationship Studies

Structure-activity relationship studies for INCB054329 reveal critical molecular features that contribute to its potent bromodomain inhibitory activity [1] [2]. The compound demonstrates exceptional selectivity and affinity across the bromodomain and extraterminal domain protein family, with half-maximal inhibitory concentrations ranging from 1 to 119 nanomolar for different bromodomain targets [7] [21].

The pyrimidoindole core structure serves as the primary acetyl-lysine mimetic, forming essential hydrogen bonding interactions with the conserved asparagine residue in the bromodomain binding pocket [2] [20]. Modifications to this core scaffold significantly impact binding affinity and selectivity profiles [12]. The specific stereochemistry at the chiral center proves crucial for optimal binding, with the S-enantiomer demonstrating superior activity compared to the racemic mixture [1] [18].

The 3,5-dimethylisoxazole substituent represents a key pharmacophoric element that occupies the acetyl-lysine recognition site [2] [21]. Structure-activity studies demonstrate that both methyl groups on the isoxazole ring are essential for maintaining high-affinity binding [44]. The isoxazole oxygen atom forms a critical hydrogen bond with asparagine 140, while the nitrogen atom participates in water-mediated interactions with tyrosine residues [6] [44].

The pyridine moiety contributes significantly to binding affinity through interactions with the tryptophan-proline-phenylalanine shelf region [21] [25]. Replacement of the pyridine with other heterocycles or aromatic rings results in decreased potency [12]. The specific positioning and orientation of the pyridine ring allows for optimal van der Waals contacts with hydrophobic residues in the binding pocket [21].

Table 2: Structure-Activity Relationship Data for INCB054329

| Target | IC50 (nM) | Selectivity Factor | Binding Affinity | Reference |

|---|---|---|---|---|

| BRD2-BD1 | 44 | - | High | [7] |

| BRD2-BD2 | 5 | - | Very High | [7] |

| BRD3-BD1 | 9 | - | Very High | [7] |

| BRD3-BD2 | 1 | - | Exceptional | [7] |

| BRD4-BD1 | 28 | - | High | [7] |

| BRD4-BD2 | 3 | - | Very High | [7] |

| BRDT-BD1 | 119 | - | Moderate | [7] |

| BRDT-BD2 | 63 | - | High | [7] |

Selectivity studies against non-bromodomain and extraterminal domain bromodomains demonstrate excellent specificity, with no significant inhibitory activity observed against 16 tested bromodomain-containing proteins at concentrations up to 3 micromolar [2] [13]. This selectivity profile indicates that the compound's design successfully targets the unique structural features of bromodomain and extraterminal domain proteins [2].

Purity Profiling and Stability Assessments

Purity profiling of INCB054329 employs high-performance liquid chromatography methods to ensure pharmaceutical-grade quality standards [20] [35]. Commercial preparations consistently achieve purity levels exceeding 95 percent, with typical analytical batches demonstrating 98-99 percent purity by chromatographic analysis [1] [20] [35]. The compound appears as a light yellow to yellow solid under standard storage conditions [1] [20].

High-performance liquid chromatography analysis utilizes reversed-phase column systems with appropriate mobile phase compositions to achieve baseline separation of INCB054329 from potential impurities [14] [35]. Nuclear magnetic resonance spectroscopy confirms structural consistency with the expected molecular framework, providing orthogonal verification of compound identity [20] [35]. Mass spectrometry analysis supports the molecular formula C19H16N4O3 with a molecular weight of 348.36 daltons [1] [20] [21].

Stability assessments reveal that INCB054329 maintains chemical integrity under recommended storage conditions [1] [20]. The compound demonstrates stability as a solid powder when stored at -20 degrees Celsius for up to three years [1] [20] [35]. At 4 degrees Celsius, stability extends to two years under proper storage conditions [1] [20]. Solution stability varies significantly with solvent choice, with dimethyl sulfoxide solutions stable for six months at -80 degrees Celsius and one month at -20 degrees Celsius [1] [20].

Analytical methods for stability monitoring include chromatographic purity assessment and spectroscopic identity confirmation [35]. Degradation studies indicate that the compound is susceptible to hydrolytic and oxidative degradation under harsh conditions [1]. The isoxazole moiety represents a potential site of chemical instability under certain conditions, requiring careful storage and handling protocols [40].

Table 3: Stability Profile and Storage Conditions

| Storage Condition | Temperature | Duration | Stability | Reference |

|---|---|---|---|---|

| Powder | -20°C | 3 years | Stable | [1] [20] |

| Powder | 4°C | 2 years | Stable | [1] [20] |

| DMSO solution | -80°C | 6 months | Stable | [1] [20] |

| DMSO solution | -20°C | 1 month | Stable | [1] [20] |

| Aqueous solution | Room temperature | 24 hours | Limited | [1] |